2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Catalog No.
S797795
CAS No.
306935-93-3
M.F
C12H23BN2O5
M. Wt
286.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydr...

CAS Number

306935-93-3

Product Name

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate

Molecular Formula

C12H23BN2O5

Molecular Weight

286.13 g/mol

InChI

InChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2

InChI Key

WNNMPLYQLSDLPS-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O
  • Organic Synthesis

    The presence of the boronic acid functional group suggests potential applications in Suzuki-Miyaura coupling reactions, a common method for carbon-carbon bond formation in organic synthesis . The tert-butyl (t-Bu) groups on the pyrimidine ring might serve as protecting groups for other functionalities on the molecule.

  • Medicinal Chemistry

    Pyrimidine derivatives are a known class of heterocyclic compounds with diverse biological activities . The boronic acid moiety can participate in interactions with proteins and enzymes, making 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate a potential candidate for further investigation in drug discovery.

  • Material Science

    Organoboron compounds can be used as building blocks in the design of new materials with unique properties . The combination of the pyrimidine ring and the boronic acid group in 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate could be of interest for researchers exploring novel materials.

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a boronic acid derivative characterized by its unique structure, which includes a pyrimidine ring substituted with two tert-butoxy groups and a boronic acid functional group. Its chemical formula is C12H21BN2O4H2OC_{12}H_{21}BN_{2}O_{4}\cdot H_{2}O with a molecular weight of approximately 286.1 g/mol. The compound is identified by the CAS number 306935-93-3 and is used primarily in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various

  • Suzuki Coupling Reactions: As a boronic acid, it can undergo Suzuki-Miyaura coupling with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Ligand Exchange Reactions: It can also participate in ligand exchange processes, particularly in coordination chemistry involving transition metals .

While specific biological activities of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate have not been extensively documented, compounds containing boronic acids are known for their potential therapeutic applications. They often exhibit:

  • Anticancer Properties: Some boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells.
  • Antiviral Activity: Certain derivatives can interfere with viral replication mechanisms.
  • Enzyme Inhibition: Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues .

The synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate typically involves several steps:

  • Preparation of Pyrimidine Derivative: The initial step may include the synthesis of a pyrimidine ring through cyclization reactions involving appropriate precursors.
  • Boronation Reaction: The introduction of the boronic acid group can be achieved through reactions involving boron reagents such as boron trifluoride or trialkylboranes.
  • Hydration Step: Finally, the compound is hydrated to yield the hydrate form, which enhances solubility and stability in aqueous environments .

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules.
  • Pharmaceutical Development: Its ability to form stable complexes makes it useful in drug design and development.
  • Material Science: The compound can be utilized in creating novel materials with specific properties due to its unique chemical structure .

Interaction studies involving 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate focus on its reactivity with biological molecules. Research has indicated that:

  • Binding Affinity: The compound exhibits significant binding affinity towards certain enzymes and receptors, which could be exploited for drug development.
  • Mechanistic Studies: Investigations into its mechanism of action reveal insights into how it interacts with target biomolecules, particularly through reversible covalent bonding .

Several compounds share structural similarities with 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(tert-butyl)pyrazine-3-boronic acidPyrazine ring with a boronic acid groupExhibits different reactivity patterns compared to pyrimidines.
3-Pyridinylboronic acidPyridine ring structureMore polar than pyrimidine derivatives; used in similar applications.
4-(tert-butoxy)phenylboronic acidPhenyl ring substituted with tert-butoxyKnown for strong interactions with certain proteins; higher lipophilicity.

The uniqueness of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate lies in its specific substitution pattern on the pyrimidine ring and the presence of two tert-butoxy groups, which enhance its solubility and reactivity compared to other boronic acids .

Dates

Last modified: 08-15-2023

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